molecular formula C28H29BrN4O5S B2540308 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-60-6

4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2540308
CAS No.: 422288-60-6
M. Wt: 613.53
InChI Key: BLVOFUIMDCVIAO-UHFFFAOYSA-N
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Description

4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazolinone ring.

    Thioether Formation: Reaction of the brominated quinazolinone with a thiol derivative to introduce the sulfanyl group.

    Carbamoylation: Attachment of the furan-2-ylmethyl carbamoyl group.

    Benzamide Formation: Coupling of the intermediate with 4-(chloromethyl)-N-(2-methoxyethyl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties.

    Substitution: The bromine atom in the quinazolinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the effects of quinazolinone derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

Medicinally, this compound has potential as a therapeutic agent due to its structural similarity to known pharmacophores. It could be investigated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, while the benzamide moiety may enhance binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(propylsulfanyl)-4-oxo-3,4-dihydroquinazoline: Lacks the furan-2-ylmethyl carbamoyl and benzamide groups.

    4-(chloromethyl)-N-(2-methoxyethyl)benzamide: Lacks the quinazolinone core and sulfanyl group.

Uniqueness

The uniqueness of 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-({6-bromo-2-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a furan moiety and various functional groups may contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:

  • Antitumor Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, several studies have shown that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism typically involves the induction of apoptosis and inhibition of DNA synthesis .
  • Antimicrobial Properties : Compounds containing furan and quinazoline rings have demonstrated antimicrobial activity against both bacterial and fungal strains. The introduction of halogen substituents, such as bromine in this compound, can enhance the potency against resistant strains .
  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For example, they may inhibit kinases or other enzymes critical for cell proliferation and survival .

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that compounds with similar structures can trigger apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • DNA Interaction : Some derivatives are known to cause DNA damage through single and double-strand breaks, which are more challenging for cells to repair, leading to increased cytotoxicity .

Case Studies

Several case studies highlight the biological activity of compounds related to the target molecule:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a related quinazoline derivative exhibited significant cytotoxic effects on MCF-7 cells with an IC50 value in the low micromolar range. The study attributed this effect to the compound's ability to induce apoptosis via ROS generation .
  • Antimicrobial Efficacy : Another investigation reported that a series of furan-containing quinazolines showed potent activity against resistant strains of Staphylococcus aureus, outperforming conventional antibiotics in some cases .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorQuinazoline derivativesInduction of apoptosis in cancer cells
AntimicrobialFuran/quinazoline hybridsInhibition of bacterial growth
Enzyme InhibitionVarious quinazolinesInhibition of kinase activity

Properties

IUPAC Name

4-[[6-bromo-2-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O5S/c1-3-24(26(35)31-16-21-5-4-13-38-21)39-28-32-23-11-10-20(29)15-22(23)27(36)33(28)17-18-6-8-19(9-7-18)25(34)30-12-14-37-2/h4-11,13,15,24H,3,12,14,16-17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVOFUIMDCVIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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